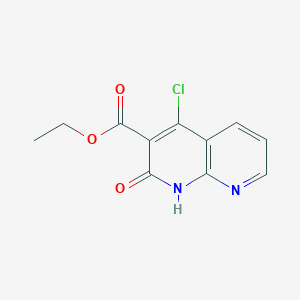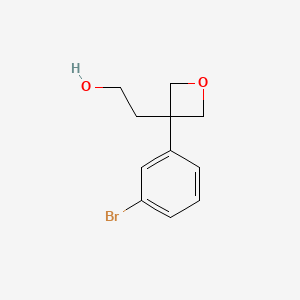![molecular formula C14H12N2S B13988463 4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide CAS No. 64510-88-9](/img/structure/B13988463.png)
4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide,4-[(phenylimino)methyl]-: is an organic compound with the molecular formula C14H12N2S It is a derivative of benzenecarbothioamide, characterized by the presence of a phenylimino group attached to the carbonyl carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzenecarbothioamide,4-[(phenylimino)methyl]- typically involves the reaction of benzenecarbothioamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the thioamide group. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of benzenecarbothioamide,4-[(phenylimino)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are often employed in the purification process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenecarbothioamide,4-[(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylimino group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenecarbothioamide,4-[(phenylimino)methyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in the study of enzyme mechanisms and drug development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs for various diseases.
Industry: In the industrial sector, benzenecarbothioamide,4-[(phenylimino)methyl]- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of benzenecarbothioamide,4-[(phenylimino)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylimino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. The thioamide group can also participate in coordination with metal ions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Benzenecarbothioamide: Lacks the phenylimino group, resulting in different chemical and biological properties.
Thiobenzamide: Similar structure but with a different functional group, leading to variations in reactivity and applications.
Phenylthioamide: Another related compound with distinct properties due to the absence of the imine group.
Uniqueness: Benzenecarbothioamide,4-[(phenylimino)methyl]- is unique due to the presence of both the phenylimino and thioamide groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64510-88-9 |
|---|---|
Molekularformel |
C14H12N2S |
Molekulargewicht |
240.33 g/mol |
IUPAC-Name |
4-(phenyliminomethyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H12N2S/c15-14(17)12-8-6-11(7-9-12)10-16-13-4-2-1-3-5-13/h1-10H,(H2,15,17) |
InChI-Schlüssel |
ZVWAHJUGTJRCCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)



![[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)




![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)


![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
